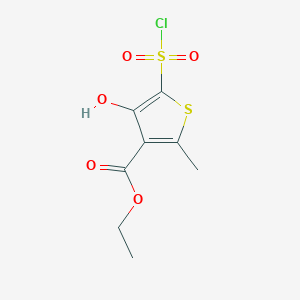
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a hydroxyl group, and an ester functional group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the thiophene ring formation, followed by the introduction of the chlorosulfonyl group. The hydroxyl and ester groups are then added through subsequent reactions. Specific reagents and conditions may vary, but common steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorosulfonyl Group: This step often involves the reaction of the thiophene derivative with chlorosulfonic acid or a similar reagent.
Addition of the Hydroxyl Group: This can be done through hydroxylation reactions using oxidizing agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the reactive nature of the chlorosulfonyl group.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or thiol.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonamides or thiols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
- Chlorosulfonyl isocyanate
Uniqueness
Ethyl 5-(chlorosulfonyl)-4-hydroxy-2-methylthiophene-3-carboxylate is unique due to the combination of functional groups it possesses
Properties
Molecular Formula |
C8H9ClO5S2 |
|---|---|
Molecular Weight |
284.7 g/mol |
IUPAC Name |
ethyl 5-chlorosulfonyl-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9ClO5S2/c1-3-14-7(11)5-4(2)15-8(6(5)10)16(9,12)13/h10H,3H2,1-2H3 |
InChI Key |
FPFODMUNAXMNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















